N-Pentylformamide
Overview
Description
N-Pentylformamide is a chemical compound with the formula C6H13NO. It contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 20 bonds: 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) . Techniques such as electron diffraction and NMR spectroscopy can be used for structural characterization .Chemical Reactions Analysis
Although specific chemical reactions involving this compound are not detailed, general principles of chemical reaction analysis involve monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications
Multipurpose Reagent in Synthesis
N-Pentylformamide, similar to its analogs N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide, can be a multipurpose reagent in chemical synthesis. These compounds can deliver their own hydrogen, carbon, nitrogen, and oxygen atoms for synthesizing a variety of compounds under different experimental conditions (Le Bras & Muzart, 2018).
Mitochondrial DNA Alterations
Studies on DMF have shown its potential effects on mitochondrial DNA (mtDNA) alterations, which might be relevant for this compound as well. DMF exposure is associated with changes in mtDNA, including common deletions and copy number variations (Shieh et al., 2007).
Role Beyond a Solvent
This compound, akin to DMF, could serve roles beyond being just a solvent in organic chemistry. It might act as a reagent, catalyst, or stabilizer in various chemical reactions (Heravi, Ghavidel & Mohammadkhani, 2018).
Effect on Flap Survival
Related compounds like Pentoxifylline have shown potential in improving the survival of skin flaps in clinical settings, indicating a possible application for this compound in similar biomedical fields (Takayanagi & Ogawa, 1980).
Reproductive Toxicity
Research on DMF, a compound structurally similar to this compound, has highlighted its effects on reproductive function. These findings may offer insights into the potential reproductive implications of this compound (Su-fan, 2008).
Impact on Drug Research
This compound could potentially influence drug research and development, much like other related compounds. These substances can offer new perspectives on drug action, efficacy, and safety in both preclinical and clinical studies (Drews, 2000).
Mitochondrial Functions and Oocyte Quality
Exposure to DMF, and potentially to this compound, can impair mitochondrial functions and reduce oocyte quality. This is critical in understanding the compound's impact on cellular and reproductive health (Fei et al., 2022).
Clinical Outcomes of Occupational Exposure
Studies on DMF also shed light on the clinical outcomes of occupational exposure, which might be applicable to this compound. These outcomes include liver damage and possible carcinogenic effects, highlighting the need for careful handling and risk assessment (Kim & Kim, 2011).
Future Directions
Mechanism of Action
Target of Action
N-Pentylformamide, also known as N-(1-Pentyl)formamide, primarily targets the PanDZ complex in Escherichia coli . The PanDZ complex regulates the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration .
Mode of Action
The formation of a complex between activated aspartate decarboxylase (PanD) and PanZ leads to sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction results in changes in the pantothenate biosynthetic pathway, affecting the supply of β-alanine .
Biochemical Pathways
The affected biochemical pathway is the pantothenate biosynthetic pathway in E. coli . The formation of the PanDZ complex regulates this pathway by limiting the supply of β-alanine in response to coenzyme A concentration . The downstream effects of this regulation are yet to be fully understood.
Pharmacokinetics
Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its regulation of the pantothenate biosynthetic pathway in E. coli . By forming a complex with PanD and PanZ, it affects the supply of β-alanine, thereby influencing the biosynthesis of pantothenate .
Properties
IUPAC Name |
N-pentylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-7-6-8/h6H,2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOTQBYKQFINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584302 | |
Record name | N-Pentylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-79-9 | |
Record name | N-Pentylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Pentyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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